N-(2,4-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other hydrazinecarbothioamides and related compounds such as:
- N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C15H16N4O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H16N4O3S/c1-21-11-3-4-12(13(9-11)22-2)17-15(23)19-18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23) |
InChI Key |
SGNOMPUJAAPFAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
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